(1'R,4R,4'S)-2',2'-dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one
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Description
The compound is a spirocyclic compound, which means it has two rings that share only one atom. The spirocyclic system consists of an oxazolidine ring (a five-membered ring with nitrogen and oxygen) and a bicyclo[2.2.1]heptane ring (a fused ring system with seven carbon atoms). The compound also has two methyl groups attached to the spiro atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the spirocyclic system. The oxazolidine ring introduces heteroatoms (nitrogen and oxygen), which can participate in hydrogen bonding and other polar interactions. The bicyclo[2.2.1]heptane ring system is rigid and can introduce steric effects .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present and the steric effects of the bicyclic system. The oxazolidine ring could potentially undergo reactions at the nitrogen or oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the oxazolidine and bicyclo[2.2.1]heptane rings would likely make the compound quite rigid. The compound may also exhibit polarity due to the presence of the nitrogen and oxygen atoms .Safety And Hazards
Future Directions
properties
IUPAC Name |
(1'R,4R,4'S)-2',2'-dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-10(2)7-3-4-8(5-7)11(10)6-14-9(13)12-11/h7-8H,3-6H2,1-2H3,(H,12,13)/t7-,8+,11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRXFQFVVUAFGC-VHSKPIJISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)C13COC(=O)N3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CC[C@@H](C2)[C@]13COC(=O)N3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424915 |
Source
|
Record name | ST51036382 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1'R,4R,4'S)-2',2'-dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one | |
CAS RN |
165038-32-4 |
Source
|
Record name | ST51036382 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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